molecular formula C18H18N4O4 B603968 N-{3-[2-furoyl(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1119416-87-3

N-{3-[2-furoyl(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603968
CAS No.: 1119416-87-3
M. Wt: 354.4g/mol
InChI Key: BANOXDPHVKBFBV-UHFFFAOYSA-N
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Description

N-{3-[2-furoyl(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound that features a quinazoline core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-furoyl(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-2-ylcarbonyl intermediate: This step involves the reaction of furan with a carbonylating agent under controlled conditions.

    Amidation: The intermediate is then reacted with a methylamine derivative to form the N-methylamino group.

    Coupling with quinazoline: The resulting compound is then coupled with a quinazoline derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-furoyl(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

N-{3-[2-furoyl(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[2-furoyl(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[2-furoyl(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
  • N-{3-[(furan-2-ylcarbonyl)(ethyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide
  • N-{3-[(furan-2-ylcarbonyl)(propyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

1119416-87-3

Molecular Formula

C18H18N4O4

Molecular Weight

354.4g/mol

IUPAC Name

N-[3-[furan-2-carbonyl(methyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C18H18N4O4/c1-22(18(25)14-8-4-11-26-14)10-5-9-19-17(24)15-20-13-7-3-2-6-12(13)16(23)21-15/h2-4,6-8,11H,5,9-10H2,1H3,(H,19,24)(H,20,21,23)

InChI Key

BANOXDPHVKBFBV-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC=CO3

Origin of Product

United States

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